molecular formula C28H37ClN4O5S2 B2880080 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride CAS No. 1321811-13-5

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride

Cat. No.: B2880080
CAS No.: 1321811-13-5
M. Wt: 609.2
InChI Key: ICQZAEJUIKHENK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a complex heterocyclic framework. Its structure includes:

  • Diethylaminoethyl side chain: A tertiary amine substituent that enhances solubility in acidic environments and may influence receptor binding.
  • 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core: A fused bicyclic system combining dioxane and benzothiazole rings, which likely confers rigidity and electronic effects critical for bioactivity.
  • Hydrochloride salt: Improves crystallinity and bioavailability.

Synthetic routes for analogous compounds (e.g., triazole derivatives) involve multi-step reactions, including Friedel-Crafts acylation, hydrazide formation, and cyclization, as described in . Spectral characterization (IR, NMR) confirms structural integrity, with key absorption bands for C=S (1243–1258 cm⁻¹) and NH groups (3150–3319 cm⁻¹) observed in related intermediates .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O5S2.ClH/c1-3-30(4-2)15-16-32(28-29-23-19-24-25(20-26(23)38-28)37-18-17-36-24)27(33)21-9-11-22(12-10-21)39(34,35)31-13-7-5-6-8-14-31;/h9-12,19-20H,3-8,13-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQZAEJUIKHENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Azepan-1-ylsulfonyl)benzoic Acid

Step 1: Sulfonation of 4-Chlorobenzoic Acid
4-Chlorobenzoic acid reacts with sulfur trioxide in chlorosulfonic acid to yield 4-chlorosulfonylbenzoic acid.
Step 2: Amination with Azepane
The chlorosulfonyl intermediate undergoes nucleophilic substitution with azepane in dichloromethane, catalyzed by triethylamine, to form 4-(azepan-1-ylsulfonyl)benzoic acid.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C (Step 1); RT (Step 2)
Catalyst Triethylamine (2.2 eq)
Yield 78–85%

Preparation of 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine

Step 1: Formation of Catechol Thioamide
2-Amino-4,5-dihydroxybenzenethioamide is synthesized by treating 3,4-dihydroxybenzonitrile with hydrogen sulfide in pyridine.
Step 2: Cyclization
The thioamide undergoes cyclization with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C to form the dihydrodioxino-benzothiazole core.

Key Data

  • Cyclization Agent : 1,2-Dibromoethane (1.5 eq)
  • Reaction Time : 12 hours
  • Yield : 65–70%

Assembly of the Benzamide Backbone

Step 1: Activation of 4-(Azepan-1-ylsulfonyl)benzoic Acid
The acid is converted to its acyl chloride using thionyl chloride, followed by reaction with N-(2-diethylaminoethyl)-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine in tetrahydrofuran (THF).

Coupling Conditions

Parameter Value
Coupling Agent Thionyl chloride (1.2 eq)
Base N,N-Diisopropylethylamine
Solvent THF
Yield 82–88%

Step 2: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Optimization and Challenges

Critical Parameters

  • Sulfonation Efficiency : Excess azepane (1.5 eq) ensures complete substitution of the chlorosulfonyl group.
  • Cyclization Control : Strict temperature control (80±2°C) prevents over-alkylation of the thioamide.
  • Amine Protection : The diethylaminoethyl group may require temporary protection (e.g., Boc) during amide coupling to avoid side reactions.

Spectroscopic Characterization

Data from PubChem entries for analogous compounds confirm key structural features:

  • IR (KBr) : S=O stretch at 1160 cm⁻¹, amide C=O at 1680 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 1.2–1.4 (m, 8H, azepane), δ 3.4–3.6 (q, 4H, NCH₂CH₃), δ 4.3 (s, 4H, dioxane).
  • MS (ESI+) : m/z 609.2 [M+H]⁺.

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Coupling (Hypothetical)

A Suzuki-Miyaura coupling between a boronic ester and a bromobenzamide derivative could theoretically construct the benzamide backbone. However, this method is less favorable due to the instability of the azepan-1-ylsulfonyl group under basic conditions.

Solid-Phase Synthesis

Immobilization of the benzothiazole amine on Wang resin allows iterative coupling steps but offers no yield advantage over solution-phase methods.

Industrial Scalability Considerations

  • Cost-Efficiency : Avoiding noble metal catalysts (e.g., Pd) reduces production costs.
  • Safety : Thionyl chloride requires careful handling; alternatives like oxalyl chloride may be substituted.
  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large-scale batches.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name / Class Key Structural Differences Bioactivity Relevance References
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide HCl - Dimethylaminoethyl vs. diethylaminoethyl side chain Reduced lipophilicity; potential differences in CNS penetration or metabolic stability
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] - Triazole core vs. benzamide backbone
- Halogen (Cl, Br) substituents on phenylsulfonyl
Enhanced cytotoxicity in triazoles due to halogen-mediated electron-withdrawing effects
N-acyl-α-amino acids with 4-[(4-bromophenyl)sulfonyl]phenyl substituents - Amino acid backbone vs. benzothiazole-dioxane core Broader solubility profile but reduced membrane permeability in aqueous environments

Key Findings from Comparative Studies

For instance, dimethylamino derivatives may exhibit faster renal clearance but lower blood-brain barrier penetration . The diethylamino group in the target compound likely enhances lipophilicity, favoring interaction with hydrophobic binding pockets in enzymes or receptors.

Triazole-thiones (e.g., compounds [7–9]) demonstrate tautomerism (thione-thiol equilibrium), affecting redox activity and metal chelation capacity—a feature absent in the rigid benzothiazole-dioxane core .

Sulfonyl Group Variations :

  • The azepane-sulfonyl moiety in the target compound provides steric bulk and conformational flexibility, contrasting with smaller sulfonyl groups (e.g., phenylsulfonyl in triazoles). This may reduce off-target interactions but increase metabolic susceptibility .

The target compound’s lack of halogens suggests alternative mechanisms, such as enzyme inhibition via the benzamide group .

Biological Activity

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide; hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structural composition includes an azepane ring, a sulfonamide group, and a benzamide moiety, which together contribute to its diverse biological activities.

  • Molecular Formula : C26H34ClFN4O3S2
  • Molecular Weight : 569.15 g/mol
  • CAS Number : 1321738-79-7

The hydrochloride form enhances solubility in aqueous environments, facilitating its application in biological studies and drug development.

Biological Activity Overview

Research into the biological activity of this compound has revealed various pharmacological properties. Key areas of interest include:

Structure-Activity Relationship (SAR)

The biological activity of 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is influenced by its structural features. Notable points include:

  • Azepane Ring : This moiety is known to enhance binding affinity to biological targets due to its spatial configuration.
  • Sulfonamide Group : Contributes to the compound's ability to interact with enzymes and receptors.
  • Benzamide Moiety : Impacts solubility and permeability across biological membranes.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key features:

Compound NameStructural FeaturesBiological Activity
4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide; hydrochlorideAzepane ring, sulfonamide groupPotential GlyT1 inhibitor
4-(azepan-1-ylsulfonyl)-N-(4-methoxy-benzothiazol-2-yl)benzamide; hydrochlorideMethoxy substitutionEnhanced solubility and reactivity
4-[methyl(phenyl)sulfamoyl]-N-[4-(2,4,6-trimethylphenyl)-thiazol-2-yl]benzamide; hydrochlorideSulfamoyl groupDifferent pharmacological profiles

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental models:

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